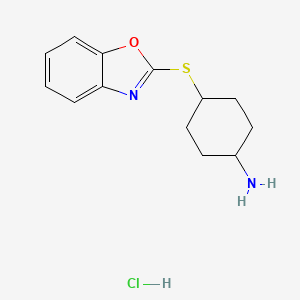

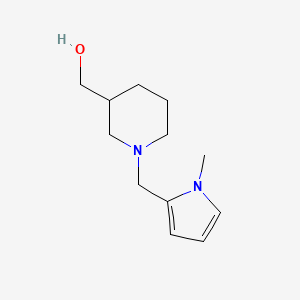

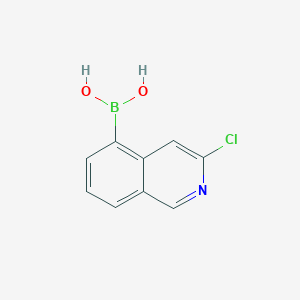

![molecular formula C12H16O2S B1473553 4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol CAS No. 1932665-89-8](/img/structure/B1473553.png)

4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol

Overview

Description

“4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol” is an organic compound. It contains a phenol group, which is a benzene ring bonded to a hydroxyl group. It also contains a cyclohexyl group, which is a six-membered carbon ring, and a sulfanyl group .

Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 18 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), 1 aromatic hydroxyl, and 1 secondary alcohol .Chemical Reactions Analysis

Phenols, like the one present in this compound, are very reactive towards electrophilic aromatic substitution. The hydroxyl substituent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution .Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of macrocyclic azo-azomethine dyes, which involve compounds structurally related to "4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol", have been explored. These studies provide insights into the effects of substitutions on electronic absorption and solvatochromism behaviors, emphasizing the role of intramolecular hydrogen bonding and dipole moment changes. Compounds with electron-donating substituents on the phenyl ring showed good antioxidant activity, highlighting their potential in material science and biological applications (Ghasemian et al., 2015).

Biological Evaluation

- The design and preliminary in vitro biological evaluation of a compound similar to "4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol", aimed as a bifunctional antimelanoma agent, demonstrates the compound's substrate compatibility with mushroom tyrosinase and significant cytotoxic activity against murine melanoma cells. This research suggests potential therapeutic applications of such compounds in cancer treatment (Ruzza et al., 2009).

Chemical Properties and Applications

- Investigations into the anodic oxidation of phenolic compounds provide a general synthesis method for producing 4-alkyl-4-hydroxycyclohexa-2,5-dienones from 4-alkylphenols, including mechanisms that might be relevant for understanding the electrochemical properties of compounds like "4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol" (Nilsson et al., 1973).

Potential Antimicrobial Activities

- Synthesis and evaluation of 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid, including compounds structurally related to "4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol", have demonstrated significant antibacterial and antifungal activities. This suggests possible applications of these compounds in developing new antimicrobial agents (Hussain et al., 2008).

properties

IUPAC Name |

4-[(1S,2S)-2-hydroxycyclohexyl]sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-14H,1-4H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWKXVSVGGXUJN-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)SC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)O)SC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

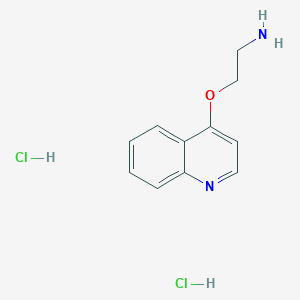

![Methyl 3-[(piperidin-3-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1473472.png)

![2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1473473.png)

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1473478.png)

![[2-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1473489.png)

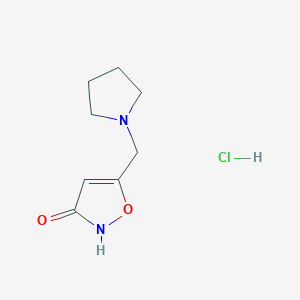

![2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473492.png)